

Fukinone discovery and history in natural products research.

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Compound of Interest

Compound Name: **Fukinone**

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An In-depth Technical Guide to **Fukinone**: Discovery, History, and Research

Introduction

Fukinone is a naturally occurring sesquiterpene ketone belonging to the eremophilane subgroup. It is a significant constituent of several plant species, most notably the flower stalks of butterbur (*Petasites japonicus* Maxim.), a plant that has been used in traditional medicine.^[1] ^[2] The discovery and subsequent study of **fukinone** have paved the way for a deeper understanding of eremophilane sesquiterpenoids, a large class of natural products with diverse and interesting biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, biosynthesis, and pharmacological activities of **fukinone**, intended for researchers, scientists, and professionals in drug development.

Discovery and Structure Elucidation

Fukinone was first isolated from the essential oil of *Petasites japonicus* Maxim.^[1] Its structure and absolute configuration were established through a combination of spectroscopic methods and chemical correlation. A key step in its structural elucidation was the interconversion from isopetasol to dihydro**fukinones**, which confirmed the stereochemistry of the molecule.^[1] The structural work laid the foundation for identifying numerous other related sesquiterpenes from the same plant, such as fukinolide, dihydrofukinolide, and fukinanolide, whose structures were correlated with the known **fukinone**.^[2]

Physicochemical and Spectroscopic Data

The structural characterization of **fukinone** is underpinned by its unique physicochemical properties and spectroscopic data.

Table 1: Physical and Chemical Properties of **Fukinone**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ O	[3][4]
Molecular Weight	220.3505 g/mol	[3][4]
IUPAC Name	(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one	[5]
CAS Number	19593-06-7	[5]
Appearance	Yellow oil	[6]

Table 2: Spectroscopic Data for **Fukinone**

Spectroscopy Type	Key Signals / Features	Reference
¹ H NMR (in CDCl ₃)	Signals for two methyl groups on a double bond.	[6]
¹³ C NMR (in CDCl ₃)	Data consistent with the bicyclic eremophilane skeleton.	[6]
FT-IR	Characteristic strong absorption for a carbonyl (C=O) group.	[6][7]
Mass Spectrometry (EI-MS)	Molecular ion peak consistent with the chemical formula.	[6][8]
Kovats Retention Index	Standard polar: 2254; Semi-standard non-polar: 1756	[5]

Chemical Synthesis

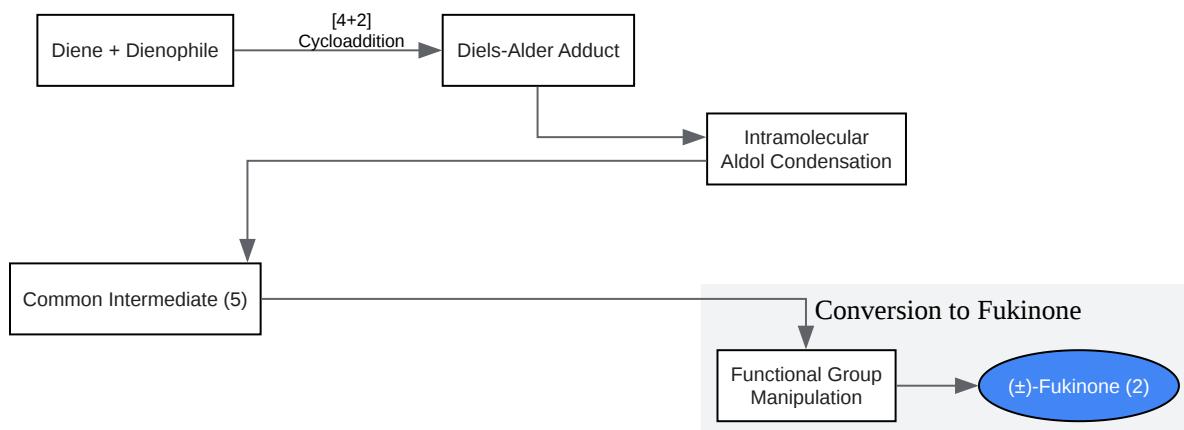
The unique bicyclic structure of **fukinone** has made it an attractive target for total synthesis. Several synthetic routes have been developed since its discovery.

Marshall & Cohen Synthesis (1970)

One of the early total syntheses of (\pm) -**fukinone** was reported by J. A. Marshall and G. M. Cohen. This synthesis provided a stereoselective route to the racemic form of the natural product.[\[9\]](#)[\[10\]](#)

Diels-Alder/Aldol Approach

A more recent and efficient approach features a highly diastereoselective Diels-Alder reaction followed by an aldol sequence. This strategy allows for the stereocontrolled synthesis of the eremophilane skeleton, leading to (\pm) -petasitolone and (\pm) -**fukinone** in a concise manner.[\[8\]](#)

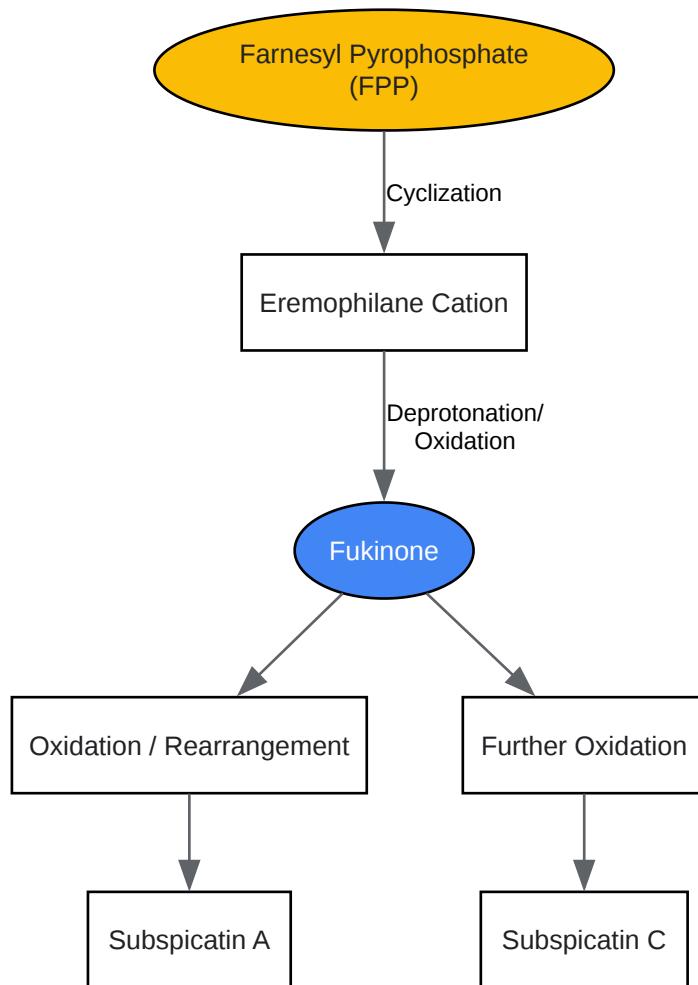


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Caption: A generalized workflow for the total synthesis of (\pm) -**fukinone** via a Diels-Alder/aldol strategy.

Biosynthesis

In nature, **fukinone** serves as a key intermediate in the biosynthesis of other eremophilane sesquiterpenoids. It is derived from the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. Plausible biosynthetic pathways show **fukinone** being modified through various enzymatic reactions, such as oxidations and rearrangements, to produce a diverse array of related compounds, including subspicatins A and C found in *Ligularia* species.[11]



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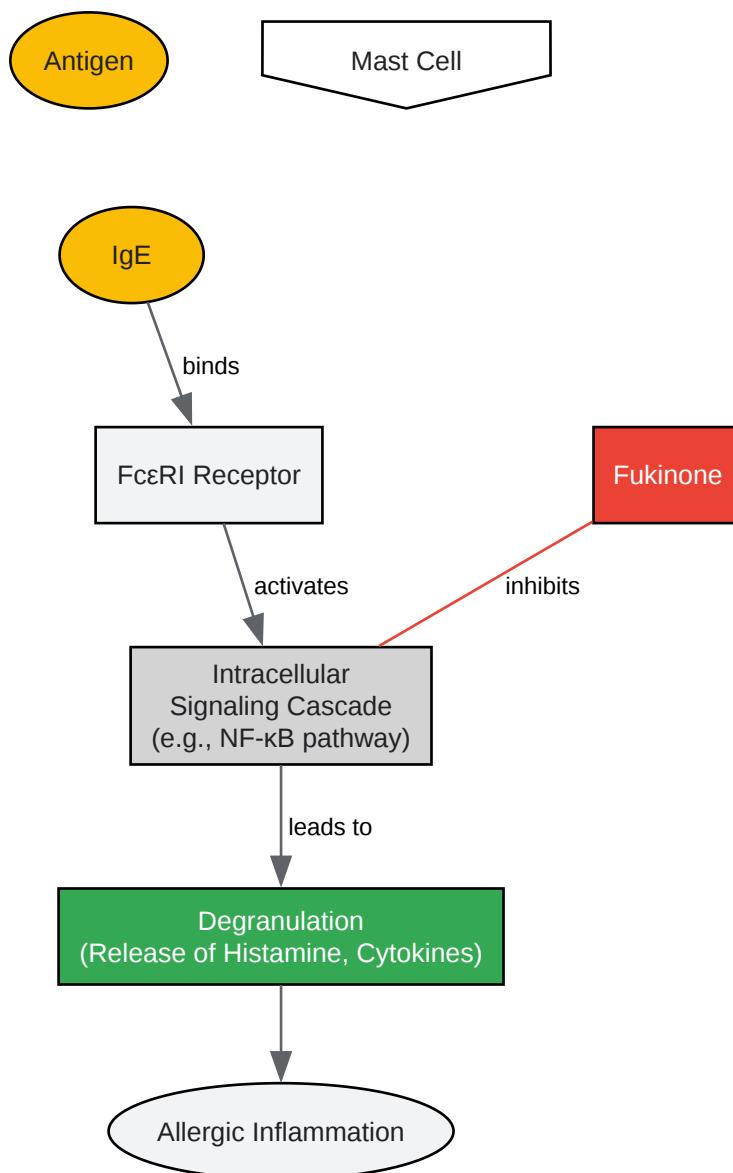
Caption: Plausible biosynthetic pathway from FPP to **fukinone** and its derivatives like subspicatins.

Pharmacological Activities

Fukinone, and the extracts of plants containing it, have been investigated for a range of biological activities. The primary activities are centered around anti-inflammatory and anti-allergic effects.

Anti-Allergic and Anti-Inflammatory Effects

Extracts of *P. japonicus* containing **fukinone** have been shown to inhibit the degranulation of mast cells, a key event in allergic reactions.[\[12\]](#)[\[13\]](#) Studies have demonstrated that certain compounds from the plant can suppress the expression of pro-inflammatory cytokines like TNF- α and IL-4, and inhibit the transcription factor NF- κ B.[\[13\]](#) This suggests a potential mechanism for the traditional use of butterbur in treating inflammatory conditions like asthma and allergic rhinitis.[\[13\]](#)[\[14\]](#)



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Caption: **Fukinone**'s inhibitory effect on the IgE-mediated mast cell degranulation pathway.

Experimental Protocols

Isolation of Fukinone from *Petasites japonicus*

The following is a generalized protocol based on methods described in the literature.[6][15]

- Extraction: Dried and powdered leaves or flower stalks of *P. japonicus* (100g) are extracted with methanol or a hexane-ethyl acetate mixture at room temperature for 3 days.

- Concentration: The solvent is evaporated under reduced pressure to yield a crude residue.
- Chromatography:
 - The crude extract is subjected to silica gel column chromatography (e.g., Merck 230-400 mesh).
 - The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 97:3, 95:5, 90:10).
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing a single spot corresponding to **fukinone** are combined.
- Final Purification: The combined fractions are concentrated to yield **fukinone** as a yellow oil. Purity is confirmed by gas chromatography (GC) and spectroscopic methods.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., Bruker 300-600 MHz) in a deuterated solvent such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) as the internal standard.[6][16]
- Fourier-Transform Infrared (FT-IR): The IR spectrum is recorded on an FT-IR spectrometer. For oily samples like **fukinone**, a thin film can be prepared between NaCl or KBr plates. The spectrum is typically recorded from 4000 to 400 cm^{-1} .[6][7]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) to confirm the molecular weight and elemental composition.[8][16]

Conclusion

Fukinone stands as a classic example of a natural product that has been thoroughly investigated from its initial discovery and isolation to its total synthesis and biological evaluation. As a key member of the eremophilane sesquiterpenoids, it continues to be a subject of interest in natural products chemistry and pharmacology. The data and protocols

summarized in this guide offer a valuable resource for scientists working on the characterization of natural products and the development of new therapeutic agents based on these scaffolds.

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